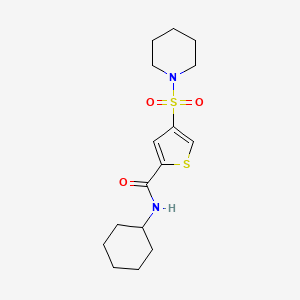

![molecular formula C14H20N6S B5552641 1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of heterocyclic compounds that have garnered attention due to their versatile chemical and physical properties. These properties make them candidates for various applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The structural features of the compound, incorporating pyrazole, thiazole, and imidazole rings, suggest a potential for unique reactivity and interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors and utilizing conditions that promote cyclization and substitution reactions. For instance, the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride has been explored to yield pyrazolo[3,4-d]thiazoles, highlighting a pathway that might be relevant to the synthesis of the target compound (Koyioni et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using techniques like single crystal X-ray crystallography, which offers insights into the arrangement of atoms and the stereochemistry of the molecule. Such detailed structural analysis aids in understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by the presence of multiple heteroatoms and the potential for tautomerism. The formation of pyrazolo[3,4-d]thiazoles, for example, demonstrates the compound's ability to undergo cyclization reactions, which is a key characteristic of its chemical behavior. These reactions are often pH-dependent, with acidic or basic conditions favoring different pathways (Koyioni et al., 2014).

Aplicaciones Científicas De Investigación

Synthetic Pathways and Heterocyclic Chemistry

Research on the synthesis of new compounds with heterocyclic structures similar to the query compound highlights the ongoing interest in developing novel molecules with potential applications in pharmaceuticals, materials science, and chemical synthesis. For example, Sayed et al. (2002) explored the synthesis of new pyridazinones and pyridazines, demonstrating the versatility of heterocyclic compounds in synthetic chemistry (Sayed et al., 2002). Similarly, the work by Roman (2013) on generating a structurally diverse library through alkylation and ring closure reactions emphasizes the importance of heterocyclic compounds in creating a wide range of chemical entities with possible biological activities (Roman, 2013).

Antimicrobial Screening

The quest for new antimicrobial agents often involves the synthesis and screening of compounds with heterocyclic structures. Desai et al. (2012) synthesized a series of mannich bases with potential antimicrobial properties, indicating the role of heterocyclic compounds in developing new therapeutic agents (Desai et al., 2012).

Organic Synthesis and Biological Activities

Studies on the synthesis of compounds with specific structural motifs and their biological evaluation are crucial in medicinal chemistry. Aly et al. (1997) investigated addition and cycloaddition reactions with pyrazole derivatives, which could form the basis for the synthesis of compounds with similar structures to the query compound and their potential biological activities (Aly et al., 1997).

Corrosion Inhibition

The structural motifs found in the query compound can also be relevant in fields outside of biomedicine, such as materials science. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron, indicating the potential application of heterocyclic compounds in corrosion inhibition (Chetouani et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-N-propylpyrazolo[3,4-d][1,3]thiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6S/c1-5-7-20(9-11-15-6-8-18(11)3)14-16-13-12(21-14)10(2)17-19(13)4/h6,8H,5,7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJFMQEQOWZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=NC=CN1C)C2=NC3=C(S2)C(=NN3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)